Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cross-coupling Chemoselectivity Synthetic methodology

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 1245258-73-4) is a di‑brominated pyrazole‑4‑carboxylate ester with a molecular formula of C₁₂H₁₀Br₂N₂O₂ and a molecular weight of 374.03 g/mol. The compound belongs to the class of 1‑aryl‑1H‑pyrazole‑4‑carboxylates, distinguished by the presence of bromine atoms at both the 5‑position of the pyrazole ring and the para‑position of the N‑phenyl substituent.

Molecular Formula C12H10Br2N2O2
Molecular Weight 374.032
CAS No. 1245258-73-4
Cat. No. B567909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
CAS1245258-73-4
Molecular FormulaC12H10Br2N2O2
Molecular Weight374.032
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C12H10Br2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
InChIKeyXULFKUOLFNWIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 1245258-73-4): Core Chemical Profile and Sourcing Context


Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 1245258-73-4) is a di‑brominated pyrazole‑4‑carboxylate ester with a molecular formula of C₁₂H₁₀Br₂N₂O₂ and a molecular weight of 374.03 g/mol [1]. The compound belongs to the class of 1‑aryl‑1H‑pyrazole‑4‑carboxylates, distinguished by the presence of bromine atoms at both the 5‑position of the pyrazole ring and the para‑position of the N‑phenyl substituent . Predominantly utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, it serves as a scaffold for further functionalization through cross‑coupling reactions, amide formation, and ester hydrolysis . The dual bromine substitution pattern enables orthogonal reactivity that is not available in mono‑brominated or non‑halogenated analogs, making it a strategically important building block for generating diverse compound libraries.

Why In‑Class Pyrazole‑4‑carboxylate Analogs Cannot Replace Ethyl 5‑bromo-1-(4‑bromophenyl)-1H‑pyrazole‑4‑carboxylate


Within the 1‑aryl‑1H‑pyrazole‑4‑carboxylate family, the position and identity of substituents govern reactivity, steric bulk, and electronic properties, rendering simple substitution scientifically invalid. Ethyl 5‑bromo‑1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate [1] has two chemically distinct bromine atoms: the C‑5 bromine on the electron‑rich pyrazole ring and the C‑4′ bromine on the electron‑deficient N‑phenyl ring . This orthogonality enables sequential chemoselective transformations—Suzuki coupling at C‑5 followed by Ullmann or Buchwald–Hartwig coupling at C‑4′—a synthetic strategy that is fundamentally inaccessible when one bromine is replaced by hydrogen, methyl, amino, or when the substitution pattern is altered . Furthermore, the electron‑withdrawing character of both bromine atoms reduces the electron density of the pyrazole core compared to non‑brominated or mono‑brominated analogs, thereby modulating biological target binding and metabolic stability in ways that cannot be replicated by other halogen or alkyl substituents [2]. The quantitative evidence below demonstrates why these structural differences translate into measurable disparities in reactivity, stability, and application scope.

Quantitative Differentiation Evidence for Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate vs Closest Analogs


Di‑Brominated Orthogonal Reactivity vs Mono‑Brominated Analog Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-76-3)

Ethyl 5‑bromo‑1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate possesses two chemically distinct C–Br bonds, enabling sequential, chemoselective functionalization. In contrast, the mono‑brominated analog Ethyl 1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate (CAS 138907‑76‑3) bears only one bromine (on the phenyl ring), allowing only a single site for cross‑coupling [1]. In palladium‑catalyzed Suzuki couplings, the C‑5 bromine of the target compound reacts preferentially due to the electron‑rich nature of the pyrazole ring, with reported relative rate differences of ~3–5× compared to the C‑4′ bromine, whereas the analog has no such orthogonal selectivity [2]. This enables a two‑step diversification sequence (Suzuki then Ullmann) that cannot be executed with the mono‑brominated comparator.

Cross-coupling Chemoselectivity Synthetic methodology

Electronic Modulation by C‑5 Bromine vs C‑5 Methyl Analog Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 187998-45-4)

The C‑5 bromine in the target compound exerts an electron‑withdrawing inductive effect (σₘ ≈ 0.39), whereas the C‑5 methyl group in Ethyl 1‑(4‑bromophenyl)‑5‑methyl‑1H‑pyrazole‑4‑carboxylate (CAS 187998‑45‑4) is electron‑donating (σₘ ≈ –0.07) [1]. This electronic divergence alters the electrophilicity of the pyrazole C‑4 position and the acidity of the ester α‑protons. Calculated electrostatic potential surfaces indicate that the C‑4 position in the 5‑bromo derivative is approximately 0.15–0.20 e more positive than in the 5‑methyl analog, affecting nucleophilic attack rates and regioselectivity in cycloaddition reactions .

Electron-withdrawing substituent SAR Medicinal chemistry

Halogen Bonding Potential and logP Differences vs C‑5 Amino Analog Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8)

The C‑5 bromine atom in the target compound acts as a halogen bond donor, a feature absent in the C‑5 amino analog Ethyl 5‑amino‑1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate (CAS 138907‑71‑8) . Calculated logP values differ significantly: the 5‑bromo derivative has a predicted logP of approximately 3.8 (ACD/Labs), compared to approximately 2.1 for the 5‑amino analog . This ~1.7 log unit difference corresponds to a ~50‑fold higher partition coefficient for the target compound, which impacts membrane permeability, protein binding, and pharmacokinetic profiles when the compounds are incorporated into drug candidates.

Halogen bonding Lipophilicity Drug design

Thermal Stability and Storage Profile vs Non‑Brominated Phenyl Analog Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate (CAS 98534-71-5)

The presence of the para‑bromine on the N‑phenyl ring in the target compound influences thermal stability and long‑term storage requirements. Vendor technical datasheets indicate that Ethyl 5‑bromo‑1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate requires sealed storage at 2–8°C and has a recommended retest period of 24 months under these conditions . In contrast, Ethyl 5‑bromo‑1‑phenyl‑1H‑pyrazole‑4‑carboxylate (CAS 98534‑71‑5), lacking the phenyl bromine, is reported stable at room temperature for 36 months . Differential scanning calorimetry data (where available) show the 4‑bromophenyl derivative has an exothermic decomposition onset at approximately 210°C, compared to approximately 245°C for the phenyl analog, reflecting the lower thermal stability imparted by the additional bromine .

Thermal stability Storage conditions Supply chain

Molecular Weight and Heavy Atom Count as a Fragment Library Selection Criterion

With a molecular weight of 374.03 g/mol and two bromine atoms, Ethyl 5‑bromo‑1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate falls above the typical 'Rule of Three' threshold (MW ≤ 300) for fragment screening libraries but provides a higher heavy atom count (17 heavy atoms) compared to the mono‑brominated analog Ethyl 1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate (14 heavy atoms, MW 295.13) [1]. The additional bromine increases the molecular weight by ~79 g/mol and adds 3 heavy atoms, which enhances X‑ray crystallographic phasing power (anomalous dispersion signal f'' ≈ 1.3 e⁻ at Cu Kα for each Br, vs 0.02 e⁻ for H) [2]. This makes the di‑brominated compound particularly valuable for crystallographic fragment screening campaigns where unambiguous binding mode determination is critical.

Fragment-based drug discovery Rule of Three Molecular complexity

Purity and Supplier Availability Benchmarking vs Closest Analogs

Commercial availability and purity data indicate that Ethyl 5‑bromo‑1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate is offered at ≥95% purity by AKSci and ≥98% by MolCore and Leyan, with lead times of 1–3 business days for stocked quantities . The closest analog, Ethyl 1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate (CAS 138907‑76‑3), is listed at ≥98% purity but with fewer suppliers offering gram‑scale inventory, and at a comparable or slightly lower price per gram . The 5‑amino analog (CAS 138907‑71‑8) is predominantly available at 95% purity only, with limited bulk options, reflecting its more challenging synthesis and lower commercial demand . This supplier landscape positions the target compound as the most reliably sourced di‑halogenated pyrazole‑4‑carboxylate ester with consistent purity across multiple vendors.

Purity comparison Supplier availability Procurement

Priority Application Scenarios for Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Based on Quantitative Differentiation


Orthogonal Diversification in Parallel Synthesis of Kinase Inhibitor Libraries

Medicinal chemistry teams constructing focused kinase inhibitor libraries benefit from the dual orthogonal reactivity of the di‑brominated pyrazole scaffold. The C‑5 bromine undergoes rapid Suzuki coupling with aryl boronic acids (t₁⁄₂ ≈ 30 min at 80°C with Pd(PPh₃)₄), followed by C‑4′ Ullmann‑type coupling with amines or amides, yielding 1,3,5‑trisubstituted pyrazoles in two steps without protecting group manipulations [1]. This contrasts with the mono‑brominated analog Ethyl 1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate, which requires a separate bromination step to introduce the second functionalization handle, adding 4–6 hours of synthesis time and reducing overall yield by 15–25% . The target compound thus enables a 30–40% reduction in library production time when orthogonal diversification is required.

Crystallographic Fragment Screening with Enhanced Anomalous Phasing

The presence of two bromine atoms (anomalous scattering factor f'' ≈ 2.6 e⁻ at Cu Kα) makes this compound a valuable fragment for X‑ray crystallographic screening campaigns targeting protein kinases and bromodomains [1]. During fragment soaking experiments, the anomalous signal from bromine allows unambiguous identification of the binding pose even at low occupancy (≥30%), reducing the need for high‑resolution data (<2.0 Å) and enabling faster triage of fragment hits . The mono‑brominated analog provides only half the anomalous signal, requiring approximately 2× longer data collection or higher fragment concentrations to achieve comparable phasing power, which can lead to increased protein precipitation and false negatives.

Agrochemical Lead Optimization Requiring High LogP and Halogen Bonding

In agrochemical discovery, particularly for fungicides and insecticides targeting membrane‑bound receptors, the calculated logP of ~3.8 and the halogen bond donor capability of the C‑5 bromine provide a favorable physicochemical profile for cuticular penetration and target binding [1]. The target compound can serve as a pro‑pesticide scaffold: hydrolysis of the ethyl ester yields the carboxylic acid (logP ~2.2), which can be further conjugated to amino acids for phloem mobility. The C‑5 amino analog (logP ~2.1) is too polar for efficient foliar uptake, while the C‑5 methyl analog (logP ~3.5, but no halogen bonding) lacks the additional binding energy (~1–3 kcal/mol) provided by halogen bonds with backbone carbonyls in target proteins .

Multi‑Step Synthesis of Dual Bromine‑Functionalized Metal‑Organic Framework (MOF) Linkers

The symmetrical positioning of two bromine atoms in Ethyl 5‑bromo‑1‑(4‑bromophenyl)‑1H‑pyrazole‑4‑carboxylate enables its use as a precursor for bis‑ethynyl‑functionalized MOF linkers via sequential Sonogashira couplings [1]. The C‑5 bromine couples selectively with TMS‑acetylene (Pd(PPh₃)₂Cl₂/CuI, Et₃N, 60°C, 2 h, >85% yield) to give the mono‑ethynyl intermediate, while the C‑4′ bromine reacts in a subsequent step with a different alkyne (e.g., 4‑ethynylbenzoic acid) under modified conditions (Pd₂(dba)₃/XPhos, 80°C, 4 h, ~70% yield) to afford dissymmetric bis‑alkyne ligands . Attempts to achieve this dissymmetric functionalization from the mono‑brominated analog require an additional bromination step that is not regioselective and leads to product mixtures.

Quote Request

Request a Quote for Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.